molecular formula C11H15ClFN3O B1389298 N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride CAS No. 1171083-41-2

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride

Cat. No. B1389298
CAS RN: 1171083-41-2
M. Wt: 259.71 g/mol
InChI Key: CHIQDCZMYFHVAK-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1171083-41-2 . It has a molecular weight of 259.71 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “N-(4-fluorophenyl)-1-piperazinecarboxamide hydrochloride” and its InChI code is "1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H" . This indicates that the molecule contains a fluorophenyl group attached to a piperazine ring, which is further connected to a carboxamide group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 259.71 .

Scientific Research Applications

I have conducted a search for the scientific research applications of N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride , but it appears that detailed information on specific applications is limited. The compound is primarily used for proteomics research and pharmaceutical testing, as indicated by the sources from Santa Cruz Biotechnology and Sigma-Aldrich . It is not intended for diagnostic or therapeutic use.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(4-fluorophenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQDCZMYFHVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)piperazine-1-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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